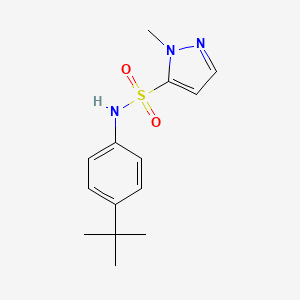
N-(4-tert-butylphenyl)-2-methylpyrazole-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-tert-butylphenyl)-2-methylpyrazole-3-sulfonamide: is an organic compound that features a pyrazole ring substituted with a sulfonamide group and a tert-butylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-tert-butylphenyl)-2-methylpyrazole-3-sulfonamide typically involves the reaction of 4-tert-butylphenylhydrazine with 2-methyl-3-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(4-tert-butylphenyl)-2-methylpyrazole-3-sulfonamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Nucleophiles like amines, thiols, and alcohols in solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(4-tert-butylphenyl)-2-methylpyrazole-3-sulfonamide is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways, making it a candidate for drug development .
Medicine: The compound’s sulfonamide group is known for its antibacterial properties. Researchers are exploring its potential as an antibacterial agent, particularly against resistant strains of bacteria .
Industry: In the materials science industry, this compound is used in the development of advanced materials such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance .
Mecanismo De Acción
The mechanism of action of N-(4-tert-butylphenyl)-2-methylpyrazole-3-sulfonamide involves its interaction with specific molecular targets. The compound binds to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The sulfonamide group plays a crucial role in binding to the enzyme’s active site, while the pyrazole ring enhances the compound’s stability and specificity .
Comparación Con Compuestos Similares
- N-(4-tert-butylphenyl)-2-methylpyrazole-3-carboxamide
- N-(4-tert-butylphenyl)-2-methylpyrazole-3-thiol
- N-(4-tert-butylphenyl)-2-methylpyrazole-3-phosphate
Comparison: N-(4-tert-butylphenyl)-2-methylpyrazole-3-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. Compared to its carboxamide and thiol analogs, the sulfonamide derivative exhibits enhanced stability and solubility. Additionally, the sulfonamide group provides better binding affinity to enzyme active sites, making it a more potent inhibitor .
Propiedades
IUPAC Name |
N-(4-tert-butylphenyl)-2-methylpyrazole-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-14(2,3)11-5-7-12(8-6-11)16-20(18,19)13-9-10-15-17(13)4/h5-10,16H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKUWFMPWULNCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2,4-dimethylphenyl)methyl]-4-pyrazin-2-ylpiperazine-1-carboxamide](/img/structure/B7442945.png)
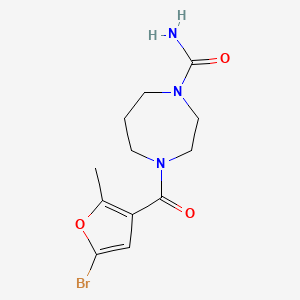
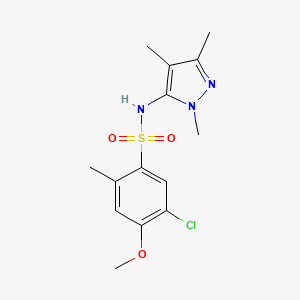
![[4-(4-methoxypyridin-2-yl)piperazin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B7442960.png)
![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-hydroxy-4-(methoxymethyl)piperidin-1-yl]ethanone](/img/structure/B7442969.png)
![N,1,3,5-tetramethyl-N-[1-(4-methylsulfonylphenyl)ethyl]pyrazole-4-carboxamide](/img/structure/B7442977.png)
![4-[[2-(azetidin-1-yl)-2-oxoethyl]amino]-N,N,2-trimethylbenzamide](/img/structure/B7442984.png)
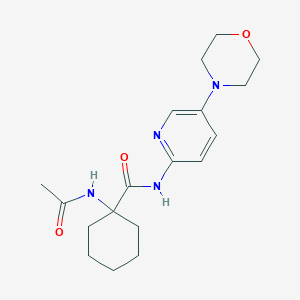
![N,N-dimethyl-2-[4-[3-(2-methylphenyl)pyrrolidine-1-carbonyl]triazol-1-yl]acetamide](/img/structure/B7443000.png)
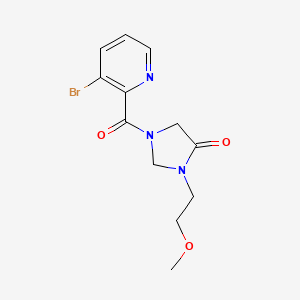
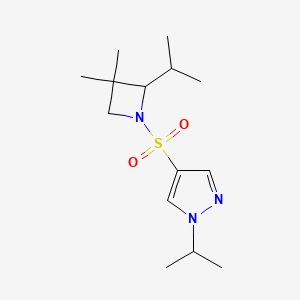
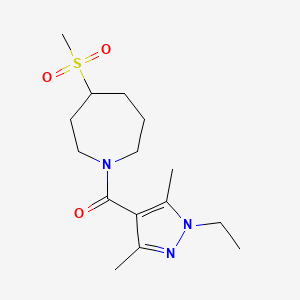
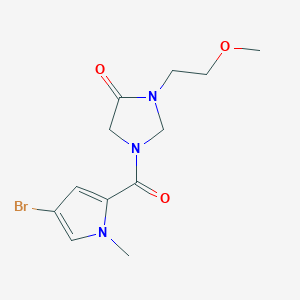
![1-[(4-Hydroxyoxan-4-yl)methyl]-3-(6-methoxy-2-methylpyridin-3-yl)-1-methylurea](/img/structure/B7443031.png)
